Home > Products > Screening Compounds P45077 > (S)-Fesoterodine Fumarate
(S)-Fesoterodine Fumarate -

(S)-Fesoterodine Fumarate

Catalog Number: EVT-13977812
CAS Number:
Molecular Formula: C30H41NO7
Molecular Weight: 527.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-Fesoterodine fumarate is a synthetic compound classified as an antimuscarinic agent, primarily used in the treatment of overactive bladder syndrome. It operates by inhibiting muscarinic receptors, which are responsible for bladder contractions. Fesoterodine fumarate is a prodrug that is rapidly converted into its active metabolite, 5-hydroxymethyl tolterodine, which exhibits significant antimuscarinic activity. The compound is marketed under the trade name Toviaz and is indicated for managing symptoms such as urge urinary incontinence, urgency, and frequency in adult patients and children over six years old .

Source and Classification

(S)-Fesoterodine fumarate can be sourced from pharmaceutical manufacturers specializing in urology medications. It belongs to the class of drugs known as urinary antispasmodics. Its chemical formula is C30H41NO7\text{C}_{30}\text{H}_{41}\text{N}\text{O}_{7}, with a molecular weight of approximately 527.65 g/mol .

Synthesis Analysis

The synthesis of (S)-fesoterodine fumarate involves a salification reaction between fesoterodine and fumaric acid in an organic solvent. The process typically occurs at temperatures between 30°C and 45°C, with an optimal temperature around 35°C. During synthesis:

  1. A mixture of fesoterodine and fumaric acid is heated until fully dissolved.
  2. The solution is cooled to below 25°C to initiate crystallization.
  3. Crystalline seeds may be added to promote the formation of the fumarate salt.
  4. The final product is isolated through filtration and washed with the solvent used during the reaction .

This method yields high purity (up to 99.8%) and can be optimized further by adjusting the molar ratios of reactants and solvent volumes .

Molecular Structure Analysis

(S)-Fesoterodine fumarate has a complex molecular structure characterized by multiple functional groups:

  • Molecular Formula: C30H41NO7\text{C}_{30}\text{H}_{41}\text{N}\text{O}_{7}
  • Molecular Weight: 527.65 g/mol
  • Topological Polar Surface Area: 124 Ų
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Rotatable Bond Count: 13

The compound contains one defined stereocenter, contributing to its specific pharmacological activity .

Chemical Reactions Analysis

(S)-Fesoterodine fumarate undergoes hydrolysis in vivo, where it is converted into its active metabolite, 5-hydroxymethyl tolterodine, through the action of plasma esterases. This transformation is crucial for its therapeutic effects as it allows the drug to exert its action on muscarinic receptors effectively.

The primary chemical reaction involved can be summarized as follows:

 S Fesoterodine Fumarateesterases5 Hydroxymethyl Tolterodine\text{ S Fesoterodine Fumarate}\xrightarrow{\text{esterases}}\text{5 Hydroxymethyl Tolterodine}

This active metabolite then interacts with various muscarinic receptors (M1-M5), leading to decreased bladder contractions and reduced urgency .

Mechanism of Action

The mechanism of action for (S)-fesoterodine fumarate involves competitive antagonism at muscarinic acetylcholine receptors, particularly M3 receptors located in the bladder. Upon administration:

  1. Fesoterodine is metabolized to 5-hydroxymethyl tolterodine.
  2. This metabolite binds to muscarinic receptors, inhibiting acetylcholine-induced bladder contractions.
  3. The result is a decrease in detrusor pressure and an increase in bladder capacity, alleviating symptoms of overactive bladder.

Pharmacokinetics indicate that peak plasma concentrations of the active metabolite occur approximately five hours after administration, with a bioavailability of about 52% .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-fesoterodine fumarate are critical for its formulation and storage:

  • Melting Point: 72-78°C
  • Boiling Point: Approximately 518.9°C at atmospheric pressure
  • Flash Point: 267.6°C
  • Solubility: Slightly soluble in methanol; water solubility not determined
  • Storage Conditions: Should be stored under inert atmosphere at -20°C due to hygroscopic nature .

These properties influence how the drug is handled in clinical settings and during manufacturing processes.

Applications

(S)-Fesoterodine fumarate is primarily used in clinical settings for treating overactive bladder syndrome, providing relief from symptoms such as urgency and frequency of urination. Its effectiveness as a muscarinic antagonist makes it a valuable option among urinary antispasmodics, offering flexibility in dosing compared to traditional treatments .

Research continues into its potential applications beyond urology, exploring its effects on other cholinergic-mediated conditions due to its mechanism of action on muscarinic receptors .

Synthetic Methodologies and Structural Optimization [2] [7]

Stereoselective Synthesis of (S)-Fesoterodine Enantiomer

The production of enantiomerically pure (S)-Fesoterodine requires specialized stereoselective techniques to avoid the formation of the therapeutically inactive (R)-enantiomer. Industrial routes predominantly employ two strategic approaches:

  • Chiral Pool Utilization & Resolution: Initial synthetic pathways often generated racemic Fesoterodine base followed by diastereomeric salt resolution. Tartaric acid derivatives, particularly L-di-p-toluoyltartaric acid (L-DTTA), effectively separated enantiomers via selective crystallization. While operationally straightforward, this method suffered from inherent limitations: maximum theoretical yield of 50%, requirement for extensive recycling of the undesired enantiomer, and high solvent consumption during recrystallization [1]. Enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) on racemic precursors like 2-(3-diisopropylamino-1-phenylpropyl)-4-(hydroxymethyl)phenol offered higher selectivity (ee >98%) but incurred significant biocatalyst costs and required specialized reactor configurations for large-scale implementation [7].

  • Asymmetric Synthesis of Chiral Intermediates: Modern routes focus on constructing the chiral benzylic alcohol center enantioselectively early in the synthesis. A key intermediate, (R)-6-hydroxy-2-(3-(diisopropylamino)-1-phenylpropyl)phenol, is synthesized via Noyori-type asymmetric transfer hydrogenation of the corresponding prochiral ketone precursor. Employing catalysts like [RuCl((S,S)-TsDPEN)(p-cymene)] (TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) enabled near-perfect stereocontrol (ee ≥99.5%) under transfer hydrogenation conditions (HCO₂H/NEt₃ azeotrope) [1] [8]. This intermediate is subsequently esterified with isobutyryl chloride to yield (S)-Fesoterodine base. This route significantly improved atom economy and reduced waste generation compared to resolution methods.

Table 1: Key Methods for (S)-Fesoterodine Enantiomer Production

Synthetic StrategyKey Agent/ProcessEnantiomeric Excess (ee)Primary AdvantagesPrimary Limitations
Diastereomeric ResolutionL-DTTA / Recrystallization98-99% after recrystallizationOperationally simple, establishedMax 50% yield, high solvent use, recycling
Enzymatic ResolutionCandida antarctica Lipase B>98%High selectivity, green chemistry alignedHigh biocatalyst cost, specialized equipment
Asymmetric Hydrogenation[RuCl((S,S)-TsDPEN)(p-cymene)] / HCO₂H/NEt₃≥99.5%High yield, excellent ee, atom economicCatalyst cost, sensitivity to impurities

Catalytic Asymmetric Routes for Chiral Intermediate Generation

The efficient generation of the chiral aminoalcohol intermediate is paramount for cost-effective (S)-Fesoterodine manufacturing. Catalytic asymmetric methodologies offer superior atom efficiency and stereocontrol:

  • Friedel-Crafts Alkylation: A cornerstone reaction for forming the core phenylpropyl structure involves the catalytic asymmetric alkylation of 4-(hydroxymethyl)phenol (A) with cinnamaldehyde (B). This transformation, executed on scales exceeding 200 kg, employs N-methylpiperazine (C) as a dual-function organocatalyst. It facilitates the formation of a reactive iminium ion with cinnamaldehyde and promotes enantioselective attack by the electron-rich phenol (A). Optimization achieved high regioselectivity (>98%) and enantioselectivity (ee ~92-94%) under mild conditions (20-30°C, aprotic solvents like toluene). The chiral aldehyde product is subsequently reduced to the crucial (R)-aminoalcohol intermediate [5].

  • Rhodium-Catalyzed Asymmetric Hydrogenation: An alternative pathway utilizes the asymmetric hydrogenation of enol ester precursors. Prochiral enol esters derived from substituted phenylpropyl ketones undergo hydrogenation using chiral Rh-complexes, such as Rh(COD)₂BF₄/(R,R)-Me-DuPhos (1,2-Bis((2R,5R)-2,5-dimethylphospholano)ethane). This method delivers the saturated (R)-ester derivatives with exceptional enantioselectivity (ee >99%) under moderate hydrogen pressure (50-100 psi). Subsequent hydrolysis or transesterification yields the required (R)-alcohol intermediate [1].

  • Organocatalytic Aldol-Type Reactions: Innovative routes explored proline-derived organocatalysts for constructing the chiral center via aldol-like condensations between protected phenylacetaldehydes and activated phenol derivatives. While demonstrating high enantioselectivity (ee >95%), these routes often involved additional protection/deprotection steps and complex catalyst synthesis, limiting their industrial adoption compared to Friedel-Crafts or hydrogenation approaches [7].

Table 2: Catalytic Asymmetric Routes to (S)-Fesoterodine Key Intermediates

Catalytic MethodCatalyst SystemKey Intermediate Formedee AchievedScale DemonstratedCritical Process Parameters
Friedel-Crafts AlkylationN-MethylpiperazineChiral Aldehyde (from Cinnamaldehyde + Phenol A)92-94%>200 kgTemp (20-30°C), Solvent (Toluene), Low H₂O
Asymmetric HydrogenationRh(COD)₂BF₄/(R,R)-Me-DuPhos(R)-Ester Derivative>99%Pilot Scale (10-50 kg)H₂ Pressure (50-100 psi), Temp (RT-50°C)
Organocatalytic AldolL-Proline DerivativesProtected Chiral Aldol Adduct>95%Lab Scale (<1 kg)Solvent (DMSO, DMF), Low Temp (-20°C to RT)

Optimization of Fumarate Salt Crystallization Conditions

Conversion of the (S)-Fesoterodine free base to its stable fumarate salt is critical for ensuring optimal physicochemical properties, stability, and bioavailability. The process demands precise control to consistently isolate the desired polymorph (Form I):

  • Solvent Selection and Supersaturation Control: Crystallization studies identified methyl ethyl ketone (MEK), ethyl acetate, and isopropanol (IPA) mixtures with water as optimal solvents. MEK/IPA/water systems (e.g., 7:2:1 v/v/v) provided the ideal balance of solubility and polarity to favor Form I nucleation and growth while suppressing the metastable Form II. Achieving a controlled, moderate level of supersaturation (typically 1.15-1.25) via slow antisolvent (water) addition or temperature reduction was crucial. Excessive supersaturation promoted rapid nucleation, often resulting in oil formation or mixtures of polymorphs [3] [6].

  • Seeding and Temperature Protocols: Introducing pre-characterized Form I seeds (0.1-0.5% w/w) at the point of metastable zone entry significantly improved polymorphic purity and crystal size distribution. A defined cooling profile—typically linear cooling from 50°C to 0-5°C over 4-8 hours—was essential for controlled crystal growth and preventing agglomeration. Slower cooling rates generally yielded larger, more uniform crystals beneficial for downstream processing (filtration, washing) [6].

  • Fumaric Acid Addition Strategy: Stoichiometric addition of fumaric acid dissolved in a compatible solvent (e.g., IPA, acetone) to a solution of the free base was superior to adding solid acid. This method ensured homogeneous salt formation and prevented localized pH extremes or high supersaturation that could trigger undesired polymorphs or amorphous material. Maintaining the reaction mixture slightly above the saturation temperature during acid addition further enhanced control [3].

  • Characterization of Solid Form: The definitive polymorph identification relied on combined powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and FT-Raman spectroscopy. Form I exhibits distinct PXRD peaks at 2θ = 6.2°, 12.5°, 15.8°, 18.7°, and 21.4° (±0.2°), a sharp DSC endotherm onset at ~144°C, and characteristic Raman shifts at 1648 cm⁻¹ (fumarate C=C stretch) and 985 cm⁻¹ [3] [6].

Table 3: Optimized Crystallization Parameters for (S)-Fesoterodine Fumarate Form I

Process ParameterOptimal Condition/StrategyImpact on Product QualityConsequence of Deviation
Primary Solvent SystemMEK/IPA/Water (e.g., 7:2:1 v/v/v)Favors Form I, good crystal habit, suppresses oiling outForm II, amorphous solid, or oily residue formation
Supersaturation Level1.15 - 1.25 (controlled generation)Controlled nucleation & growth, uniform crystalsAgglomeration, inclusion of impurities, polymorph mix
Seeding0.1-0.5% w/w Form I seeds at metastable zone onsetEnsures polymorphic purity, controls particle size (D90 ~50-100µm)Uncontrolled nucleation, smaller/needle-like crystals
Cooling ProfileLinear cooling: 50°C → 0-5°C over 4-8 hoursPromotes large, filterable crystalsAgglomeration, fines formation, prolonged filtration
Fumaric Acid AdditionStoichiometric solution in IPA/acetone added to base solutionHomogeneous salt formation, prevents local supersaturationPolymorphic mixtures, variable stoichiometry
Final Slurry Aging1-2 hours at 0-5°C after crystallization completionImproves crystal perfection and polymorphic stabilityHigher residual solvent levels, slightly lower purity

Scalability Challenges in Multi-Step Industrial Synthesis

Transitioning the stereoselective synthesis of (S)-Fesoterodine fumarate from laboratory to industrial production (hundreds of kg to tons) presents significant engineering and chemical challenges:

  • Oxidation Step Control and Impurity Management: A critical step involves the oxidation of a benzyl-protated tolterodine intermediate (O-benzyl tolterodine) to generate the corresponding aldehyde precursor to the free acid. Industrial processes often employ sodium persulfate (Na₂S₂O₈) in aqueous/organic biphasic systems (e.g., DCM/water) catalyzed by ruthenium trichloride (RuCl₃) or ferrous sulfate (FeSO₄). Key challenges include:
  • Exothermicity: The oxidation is highly exothermic, requiring meticulous jacket cooling and controlled dosing rates to prevent runaway reactions and thermal degradation. Inadequate temperature control (>40°C) leads to over-oxidation products and tar formation.
  • Byproduct Formation: Residual chloride ions promote chlorinated impurities, necessitating ultra-pure water and solvent washes. Sulfate ester byproducts form if phase transfer catalysts (PTCs) are not carefully selected and controlled.
  • Workup and Purification: Efficient phase separation and removal of residual persulfate and metal catalysts require multiple aqueous washes, sometimes incorporating reducing agents (e.g., sodium sulfite) in the quench step. Residual ruthenium levels must be reduced to <10 ppm, often requiring specialized adsorbents or extraction steps [4] [7].
  • Esterification Efficiency and Purification: The final esterification of the chiral alcohol intermediate with isobutyric anhydride or isobutyryl chloride requires careful stoichiometry control and efficient removal of acidic byproducts (isobutyric acid or HCl). Excess acylating agent leads to di-ester impurities. Large-scale purification of the final free base or fumarate salt often necessitates chromatography (silica gel) on initial batches, which is highly undesirable for cost and throughput. Process optimization focused on:
  • Activated Carbon Treatment: Implementing hot carbon treatment steps to remove colored impurities and trace metal catalysts carried through from earlier steps.
  • Reactive Crystallization: Developing crystallization conditions that inherently exclude key impurities (e.g., diastereomers, di-esters) without chromatography.
  • Alternative Acylating Agents: Evaluating dimethyl sulfate under controlled conditions for methyl ester formation followed by transesterification, though this introduced genotoxin concerns requiring rigorous control [4].
  • Solvent Recovery and Environmental Impact: The multi-step synthesis consumes significant volumes of solvents (toluene, DCM, MEK, IPA, ethyl acetate). Efficient distillation recovery systems are mandatory for cost-effectiveness and minimizing environmental footprint. Challenges include azeotrope breaking (e.g., IPA/water), removal of high-boiling impurities (e.g., residual amines, acids), and preventing cross-contamination between steps. Solvent swaps between steps add complexity and time to the overall process [4].

  • Polymorph Consistency at Scale: Reproducing the laboratory-optimized crystallization of the fumarate salt consistently in large reactors (e.g., >1000 L) is non-trivial. Challenges include:

  • Mixing Efficiency: Ensuring homogeneous supersaturation throughout the vessel to prevent localized nucleation of metastable forms. This often requires optimized impeller design (e.g., pitched blade turbines) and agitation rates.
  • Scaling Cooling/Addition Rates: Maintaining the critical linear cooling profile and controlled antisolvent addition rates requires sophisticated reactor control systems. Simple geometric scaling often fails; computational fluid dynamics (CFD) modeling aids in predicting mixing performance.
  • Filtration and Drying: Handling the crystalline slurry (particle size distribution crucial) efficiently on large filters without cake cracking or channeling, followed by controlled drying (e.g., tumble drying under vacuum with gentle heating) to achieve target residual solvent levels (<5000 ppm ICH Q3C) without inducing form change or degradation [3] [6].

Addressing these scalability challenges demanded integrated process chemistry and chemical engineering solutions, focusing on robustness, impurity control, minimizing unit operations (especially chromatography), efficient solvent management, and stringent polymorph control to ensure a consistently high-quality API suitable for global pharmaceutical markets.

Properties

Product Name

(S)-Fesoterodine Fumarate

IUPAC Name

but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate

Molecular Formula

C30H41NO7

Molecular Weight

527.6 g/mol

InChI

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/t23-;/m0./s1

InChI Key

MWHXMIASLKXGBU-BQAIUKQQSA-N

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.